![molecular formula C22H19ClN6O B6532125 3-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019097-94-9](/img/structure/B6532125.png)
3-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
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Overview
Description
The compound contains a pyrazole ring, which is a class of organic compounds with the formula C3N2H4. It is a heterocyclic aromatic organic compound, similar to benzene and pyridine, and it is often used as a building block in the synthesis of various agrochemicals and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole compounds can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound exhibits potential as a drug candidate due to its unique structure. Researchers have explored its interactions with biological macromolecules, solubility, and pharmacological profiles . Further studies are needed to evaluate its efficacy against specific diseases.
Antiparasitic Activity
Given the presence of pyrazole and benzamide moieties, investigations into the antileishmanial and antimalarial properties of this compound are warranted. It may interfere with essential cellular processes in parasites, making it a promising lead for drug discovery .
Coordination Chemistry and Catalysis
The ligand properties of this compound could be harnessed in coordination chemistry. Synthesizing metal complexes with it may yield catalysts for various reactions. For instance, ligand-Cu complexes have demonstrated excellent catecholase-like activity, facilitating the oxidation of catechol to o-quinone .
Computational Chemistry
DFT calculations (B3LYP-D3/def2-TZVP) have been employed to study intermolecular interactions involving this compound. H-bonding interactions play a crucial role, but π-interactions (such as C–H⋯π, π⋯π, and lone pair halogen⋯π) also stabilize assemblies. Understanding these interactions aids in predicting its behavior in different environments .
NMR Spectroscopy
The ^1H NMR spectrum of related compounds provides insights into their structural features. For instance, integration of signal areas helps determine the relative number of protons, while signal splitting (coupling) reveals additional information about the molecule’s environment .
Mechanism of Action
Target of Action
It’s known that similar compounds have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds have shown a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that similar compounds are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
A similar compound displayed superior antipromastigote activity, which was 174- and 26-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . This suggests that the compound might have similar effects.
Action Environment
It’s known that similar compounds are highly soluble in water and other polar solvents , suggesting that they may be influenced by the polarity of their environment.
properties
IUPAC Name |
3-chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O/c1-14-12-15(2)29(28-14)21-11-10-20(26-27-21)24-18-6-8-19(9-7-18)25-22(30)16-4-3-5-17(23)13-16/h3-13H,1-2H3,(H,24,26)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHWGTGEORXGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
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